3,3'-((5-Cyanopentyl)azanediyl)dipropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((5-Cyanopentyl)azanediyl)dipropanenitrile is a chemical compound with the molecular formula C11H16N4O and a molecular weight of 220.27 g/mol. It is a useful research chemical often employed in various scientific studies and industrial applications.
Vorbereitungsmethoden
The synthesis of 3,3’-((5-Cyanopentyl)azanediyl)dipropanenitrile typically involves the reaction of appropriate nitrile-containing precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
3,3’-((5-Cyanopentyl)azanediyl)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3’-((5-Cyanopentyl)azanediyl)dipropanenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-((5-Cyanopentyl)azanediyl)dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Vergleich Mit ähnlichen Verbindungen
3,3’-((5-Cyanopentyl)azanediyl)dipropanenitrile can be compared with other similar compounds, such as:
3,3’-((2-(2-Cyanoethoxy)ethyl)azanediyl)dipropanenitrile: Another nitrile-containing compound with similar properties.
3,3’-((5-Cyanopentyl)azanediyl)dipropanenitrile analogs: Compounds with slight variations in their chemical structure, leading to different properties and applications.
The uniqueness of 3,3’-((5-Cyanopentyl)azanediyl)dipropanenitrile lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16N4O |
---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
3-[2-(2-cyanoethoxy)ethyl-(2-cyanoethyl)amino]propanenitrile |
InChI |
InChI=1S/C11H16N4O/c12-4-1-7-15(8-2-5-13)9-11-16-10-3-6-14/h1-3,7-11H2 |
InChI-Schlüssel |
AQSVGYPDWZNPNW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCC#N)CCOCCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.